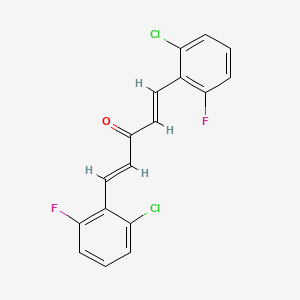
(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one” is a chemical compound with the CAS Number: 346670-60-8. It has a molecular weight of 339.17 and its IUPAC name is (1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)-1,4-pentadien-3-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H10Cl2F2O/c18-14-3-1-5-16(20)12(14)9-7-11(22)8-10-13-15(19)4-2-6-17(13)21/h1-10H/b9-7+,10-8+ . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Scientific Research Applications
CGRP Receptor Antagonists
(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one: has been investigated as a CGRP (calcitonin gene-related peptide) receptor antagonist . CGRP plays a crucial role in migraine pathophysiology. By inhibiting CGRP receptors, this compound shows promise in the treatment and prevention of migraines . Researchers have explored its potential in pharmaceutical compositions designed specifically for migraine management.
Indole Derivatives Synthesis
Indoles are significant heterocyclic compounds found in natural products and drugs. They play essential roles in cell biology and exhibit diverse biological activities. Researchers have investigated novel synthetic methods to construct indole derivatives(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one could serve as a precursor for indole synthesis, contributing to the development of biologically active compounds .
Antiviral and Antiproliferative Properties
While specific studies on this compound are limited, its structural features suggest potential antiviral and antiproliferative effects. Researchers have explored similar indole-based molecules for their activity against viruses and cancer cells. Investigating the biological impact of 1,5-di(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one in these contexts could yield valuable insights .
Quinoxaline Synthesis
Quinoxalines, another class of N-heterocyclic compounds, exhibit pharmacological effects such as antifungal, antibacterial, and antimicrobial properties. Considering the structural resemblance, (1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one might serve as a building block for quinoxaline derivatives. These derivatives could find applications in drug development .
Azepinoindole Formation
The Fischer indole synthesis of optically active cyclohexanone derivatives involves phenylhydrazine hydrochloride. (1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one could potentially participate in similar reactions, leading to azepinoindole compounds. These tricyclic structures may have interesting biological properties .
Alkaloid Moieties
Indoles are prevalent in selected alkaloids. Investigating the role of 1,5-di(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one as an indole moiety within alkaloid structures could provide valuable insights into its biological significance .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
properties
IUPAC Name |
(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F2O/c18-14-3-1-5-16(20)12(14)9-7-11(22)8-10-13-15(19)4-2-6-17(13)21/h1-10H/b9-7+,10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUDJHCIGYIYFW-FIFLTTCUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)C=CC2=C(C=CC=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)/C=C/C2=C(C=CC=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-Amino-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid](/img/structure/B2815809.png)
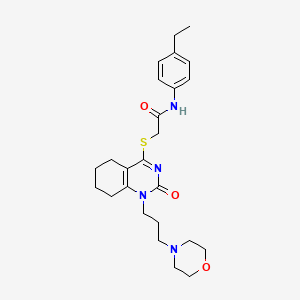
![2-[(3,5-Dichloroanilino)methyl]benzenol](/img/structure/B2815812.png)
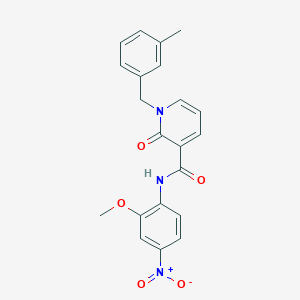
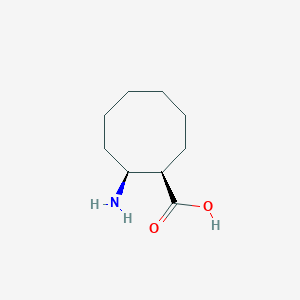
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2815818.png)
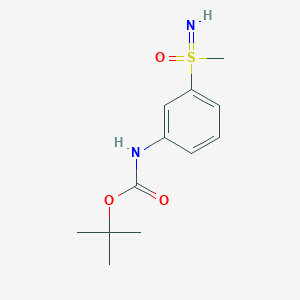
![N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2815822.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2815823.png)
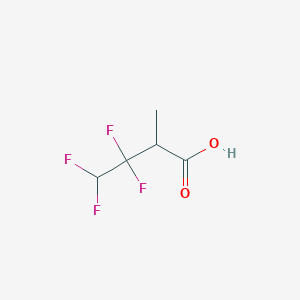
![benzyl N-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2815827.png)

![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2815829.png)
![(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide](/img/structure/B2815830.png)